ACETAMIDE,N,N-[METHYLENEBIS(OXY)]BIS[N-METHYL-
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Overview
Description
N,N’-[Methylenebis(oxy)]bis(N-methylacetamide) is an organic compound with the molecular formula C7H14N2O4. This compound is characterized by the presence of two N-methylacetamide groups connected by a methylenebis(oxy) linker. It is a versatile compound with applications in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Methylenebis(oxy)]bis(N-methylacetamide) typically involves the reaction of N-methylacetamide with formaldehyde in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions, such as temperature, pH, and the choice of catalyst, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of N,N’-[Methylenebis(oxy)]bis(N-methylacetamide) is often carried out in large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high efficiency and consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-[Methylenebis(oxy)]bis(N-methylacetamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-[Methylenebis(oxy)]bis(N-methylacetamide) derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
N,N’-[Methylenebis(oxy)]bis(N-methylacetamide) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a crosslinking agent in the preparation of biopolymers.
Industry: The compound is used in the production of adhesives, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of N,N’-[Methylenebis(oxy)]bis(N-methylacetamide) involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can affect various biological processes, including enzyme activity, protein-protein interactions, and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N,N’-Methylenebisacrylamide: A crosslinking agent used in the preparation of polyacrylamide gels.
N,N-Dimethylacetamide: A solvent used in organic synthesis and industrial applications.
N,N’-Ethylenebis(N-methylacetamide): A compound with a similar structure but with an ethylene linker instead of a methylene linker.
Uniqueness
N,N’-[Methylenebis(oxy)]bis(N-methylacetamide) is unique due to its specific methylenebis(oxy) linker, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
182196-86-7 |
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Molecular Formula |
C7H14N2O4 |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
N-[[acetyl(methyl)amino]oxymethoxy]-N-methylacetamide |
InChI |
InChI=1S/C7H14N2O4/c1-6(10)8(3)12-5-13-9(4)7(2)11/h5H2,1-4H3 |
InChI Key |
WZFAUBDGVZYRGL-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)OCON(C)C(=O)C |
Canonical SMILES |
CC(=O)N(C)OCON(C)C(=O)C |
Synonyms |
Acetamide, N,N-[methylenebis(oxy)]bis[N-methyl- (9CI) |
Origin of Product |
United States |
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